Ethyl 2,6-dimethylnicotinate
Description
Contextualization within Pyridine (B92270) Carboxylate Chemistry
Pyridine carboxylic acids and their esters, such as Ethyl 2,6-dimethylnicotinate, are a pivotal class of heterocyclic compounds. mdpi.com The nitrogen atom in the pyridine ring and the carboxylate group provide multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.gov The chemistry of pyridine carboxylates is rich and varied, encompassing reactions such as esterification, amidation, and various coupling reactions to build more complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com
Academic Relevance of this compound Research
The academic intrigue surrounding this compound stems from its potential as a scaffold in drug discovery and as a model compound for studying structure-activity relationships within the nicotinic acid derivative class. The presence of the two methyl groups at the 2 and 6 positions of the pyridine ring influences the electronic and steric properties of the molecule, which can, in turn, affect its reactivity and biological interactions. Research into this specific compound contributes to a broader understanding of how substitution patterns on the pyridine ring modulate chemical and biological behavior.
While extensive research has been conducted on various nicotinic acid derivatives, detailed scholarly articles focusing exclusively on the synthesis, comprehensive characterization, and reactivity of this compound are not widely available in publicly accessible literature. Much of the available information pertains to its role as a chemical intermediate or its inclusion in broader studies of related compounds.
Scope and Objectives of Scholarly Inquiry
The primary objectives of scholarly inquiry into compounds like this compound typically encompass several key areas. A fundamental goal is the development of efficient and scalable synthetic methodologies. Researchers also aim to perform thorough spectroscopic and crystallographic analyses to elucidate the precise molecular structure and conformation. Furthermore, a significant aspect of the research involves the investigation of the compound's chemical reactivity, exploring how it behaves in various chemical transformations to create new and potentially useful molecules. The ultimate aim of such studies is often to uncover novel applications, particularly in the field of medicinal chemistry, by correlating the compound's structural features with its biological activity.
Chemical and Physical Properties of this compound
Below is a table summarizing the basic chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1721-13-7 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.216 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTTVGCBBDITAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325880 | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-13-7 | |
| Record name | 1721-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Ethyl 2,6-dimethylnicotinate and Related Nicotinates
The creation of this compound typically involves the direct esterification of its corresponding carboxylic acid or the transformation of other precursors.
The primary and most direct precursor for the synthesis of this compound is 2,6-dimethylnicotinic acid . This starting material contains the core pyridine (B92270) ring with the desired methyl groups already in place. The synthesis is then a straightforward esterification reaction with ethanol (B145695).
Alternative precursors for related nicotinates can include compounds like 2-methyl-5-ethylpyridine, which can be chemically modified to create the nicotinic acid structure. For more complex nicotinates, starting materials can be acyclic precursors that are then used to construct the functionalized pyridine ring. rsc.org The synthesis of related structures, such as ethyl 2-(2-dimethylaminoethylamino)-4,6-dimethylnicotinate, involves different starting materials like crude ethyl 3-(2-dimethylamino-ethylamino)-3-iminopropionate and pentane-2,4-dione. prepchem.com
| Precursor | Target Compound | Synthetic Approach |
| 2,6-Dimethylnicotinic Acid | This compound | Fischer Esterification |
| 2-Methyl-5-ethylpyridine | 2,6-Dimethyl-nicotinic acid methyl ester | Oxidation and Esterification |
| Ethyl 3-(2-dimethylamino-ethylamino)-3-iminopropionate | Ethyl 2-(2-Dimethylaminoethylamino)-4,6-dimethylnicotinate | Condensation with Pentane-2,4-dione |
The most common mechanism for synthesizing this compound from 2,6-dimethylnicotinic acid is the Fischer esterification . This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by ethanol. yale.edu The reaction is an equilibrium process, and to drive it towards the ester product, excess ethanol is often used, or water is removed as it is formed. yale.eduwikipedia.org
Key reaction conditions include:
Catalyst : A strong acid, such as sulfuric acid (H₂SO₄), is typically used as a catalyst. researchgate.net
Solvent : Absolute ethanol often serves as both the reactant and the solvent. researchgate.net
Temperature : The reaction is typically conducted under reflux conditions to increase the reaction rate. prepchem.com
Another approach is the Steglich esterification , which uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgnih.gov This method is performed under mild, neutral conditions and works by activating the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov
To maximize the yield of the esterification, the equilibrium must be shifted towards the products. This is commonly achieved by using a large excess of the alcohol (ethanol) or by removing the water byproduct from the reaction mixture. yale.eduwikipedia.org For instance, a synthesis of the related methyl ester starting from 2-methyl-5-ethylpyridine reported a yield of approximately 69.7%.
After the reaction, the crude product contains the desired ester, unreacted carboxylic acid, and the acid catalyst. Purification typically involves:
Removal of the solvent under reduced pressure. researchgate.net
Pouring the resulting oil into water. researchgate.net
Washing the mixture with a dilute solution of a weak base, such as sodium carbonate, to neutralize and remove any remaining acid catalyst and unreacted 2,6-dimethylnicotinic acid. researchgate.net
Extraction with an organic solvent and subsequent drying and distillation to obtain the pure ester. orgsyn.org
Derivatization Strategies and Functionalization of the Nicotinate (B505614) Scaffold
The this compound molecule can be further modified at either the ester group or the pyridine ring to create new derivatives with potentially enhanced properties.
The nicotinate scaffold can be readily modified through esterification and transesterification reactions to produce a variety of esters.
Esterification : Starting from 2,6-dimethylnicotinic acid, various esters can be synthesized by reacting it with different alcohols in the presence of an acid catalyst or using methods like the Steglich esterification. orgsyn.orgnih.gov The choice of alcohol determines the resulting ester (e.g., methanol (B129727) for the methyl ester, isopropanol (B130326) for the isopropyl ester).
Transesterification : This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, this compound could be converted to mthis compound by heating it with methanol and a catalyst. wikipedia.org This reaction is also an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. wikipedia.org N-heterocyclic carbenes have also been shown to be effective organocatalysts for transesterification reactions. organic-chemistry.org
| Reaction | Description | Key Reagents |
| Fischer Esterification | Direct conversion of a carboxylic acid to an ester. yale.edu | Alcohol, Strong Acid (e.g., H₂SO₄) |
| Steglich Esterification | Mild conversion of a carboxylic acid to an ester. nih.gov | Alcohol, DCC, DMAP |
| Transesterification | Exchange of the alkoxy group of an ester. wikipedia.org | Alcohol, Acid or Base Catalyst |
The pyridine ring is a common feature in many FDA-approved drugs due to its ability to participate in various biological interactions. rsc.orgacs.orgnih.gov Modifying the pyridine ring of the nicotinate scaffold is a key strategy for developing new molecules with specific biological activities. nih.gov The presence of nitrogen in the ring makes it electron-poor, which influences its reactivity. rsc.org
Functionalization strategies often focus on direct C-H functionalization to avoid the need for pre-functionalized precursors. rsc.org Modern methods in radical chemistry have provided new ways to modify the pyridine ring. acs.org For example, a photochemical method has been developed for the functionalization of pyridines with radicals, which can lead to the formation of new C-C bonds with distinct positional selectivity compared to classical Minisci reactions. acs.org Such modifications can enhance biochemical potency, metabolic stability, and cell membrane permeability. nih.gov The introduction of different functional groups or even fusing other heterocyclic rings (like pyran, pyrimidine, or pyrazole) to the pyridine core has been explored to create compounds with potent biological activities, including anticancer effects. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2,6-dimethylnicotinate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are expected to appear as a doublet of doublets or two distinct doublets, depending on the coupling constants. Their chemical shifts would be influenced by the electron-withdrawing nature of the ester group and the electron-donating effect of the two methyl groups.
The ethyl ester moiety gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.
The two methyl groups attached to the pyridine ring at positions 2 and 6 are expected to produce a single, sharp singlet in the upfield region of the spectrum, as they are chemically equivalent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-4, H-5) | 7.0 - 8.0 | d, d |
| -OCH₂- | ~4.3 | q |
| Ring -CH₃ (x2) | ~2.5 | s |
| Ester -CH₃ | ~1.3 | t |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is predicted to show signals for the six carbons of the pyridine ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the methyl substituents.
The chemical shifts of the ring carbons are influenced by the substituents. The carbons bearing the methyl groups (C-2 and C-6) and the ester group (C-3) will have characteristic downfield shifts. The carbonyl carbon of the ester group will appear at the most downfield region of the spectrum, typically around 165-175 ppm. The carbons of the ethyl group and the ring-attached methyl groups will resonate in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Aromatic (C-2, C-6) | 155 - 160 |
| Aromatic (C-3) | 125 - 130 |
| Aromatic (C-4, C-5) | 120 - 140 |
| -OCH₂- | ~61 |
| Ring -CH₃ (x2) | ~24 |
| Ester -CH₃ | ~14 |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the aromatic protons on the pyridine ring, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the signal for the -OCH₂- carbon would show a cross-peak with the quartet of the methylene protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O single bond stretching of the ester will likely appear in the 1200-1300 cm⁻¹ region.
The aromatic pyridine ring will give rise to several characteristic absorptions. C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted pyridine ring will also be present in the fingerprint region (below 1000 cm⁻¹).
The aliphatic C-H stretching vibrations of the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| Aromatic C-H | > 3000 | Medium |
| Aromatic C=C, C=N | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Medium |
Note: Predicted values are based on the analysis of related structures and general principles of IR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In addition, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent peak. Another common fragmentation pathway for esters is the loss of the entire ester group. Cleavage of the methyl groups from the pyridine ring is also a possible fragmentation route.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M - 45]⁺ | Loss of -OCH₂CH₃ |
| [M - 73]⁺ | Loss of -COOCH₂CH₃ |
| [M - 15]⁺ | Loss of -CH₃ |
Note: Predicted fragmentation is based on general principles of mass spectrometry.
X-ray Crystallography for Definitive Three-Dimensional Structural Characterization
While NMR, IR, and MS provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It would show the planarity of the pyridine ring and the orientation of the ethyl ester and methyl substituents relative to the ring.
Insights from the crystal structure of a related compound, ethyl 2,6-dimethoxybenzoate, suggest that the ethyl ester group in this compound might be oriented out of the plane of the aromatic ring to minimize steric hindrance with the adjacent methyl groups. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. mdpi.com
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction studies. Such studies would reveal the three-dimensional arrangement of the molecules in the solid state. Key parameters that would be determined include the unit cell dimensions, space group, and the asymmetric unit's contents.
The molecular structure of this compound, featuring a pyridine ring, an ester group, and methyl substituents, suggests the potential for various intermolecular interactions that would influence its crystal packing. These could include:
Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O or C-H···N hydrogen bonds could play a role in stabilizing the crystal lattice. The oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyridine ring could act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring is susceptible to π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between adjacent rings, are a significant directional force in the packing of many aromatic compounds. The specific geometry of this stacking (e.g., face-to-face, offset) would be a key feature of the crystal structure.
Without experimental data, any depiction of the crystal packing would be purely speculative.
Conformational Analysis and Dihedral Angles within the Crystal Lattice
The conformation of this compound in the solid state would be determined by a combination of intramolecular and intermolecular forces. Key conformational features to be analyzed from crystal structure data would include:
Orientation of the Ethyl Ester Group: The planarity of the ester group and its orientation relative to the pyridine ring would be of primary interest. The dihedral angles defining this orientation (e.g., C(pyridine)-C(carbonyl)-O-C(ethyl)) would be crucial in understanding the molecule's preferred conformation in the solid state.
Torsion Angles of the Methyl Groups: The rotational positions of the two methyl groups on the pyridine ring would also be defined by specific torsion angles.
The interplay between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice would ultimately dictate the observed conformation and the specific values of the dihedral angles.
Data Tables
Due to the absence of experimental data, no data tables can be generated at this time. Should crystallographic data become available, the following tables would be appropriate to summarize the findings.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₀H₁₃NO₂ |
| Formula weight | 179.22 |
| Temperature | --- |
| Wavelength | --- |
| Crystal system | --- |
| Space group | --- |
| Unit cell dimensions | a = --- Å, α = --- ° |
| b = --- Å, β = --- ° | |
| c = --- Å, γ = --- ° | |
| Volume | --- ų |
| Z | --- |
| Density (calculated) | --- Mg/m³ |
| Absorption coefficient | --- mm⁻¹ |
| F(000) | --- |
| Crystal size | --- x --- x --- mm |
| Theta range for data collection | --- to --- ° |
| Index ranges | --- |
| Reflections collected | --- |
| Independent reflections | --- |
| Completeness to theta | --- % |
| Absorption correction | --- |
| Max. and min. transmission | --- and --- |
| Refinement method | --- |
| Data / restraints / parameters | --- / --- / --- |
| Goodness-of-fit on F² | --- |
| Final R indices [I>2sigma(I)] | R1 = ---, wR2 = --- |
| R indices (all data) | R1 = ---, wR2 = --- |
| Largest diff. peak and hole | --- and --- e.Å⁻³ |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
| --- | --- | --- | --- | --- |
Table 3: Hypothetical Dihedral Angles (°) for this compound
| Atoms | Angle (°) |
| C(x)-C(y)-C(z)-N(a) | --- |
| C(y)-C(z)-N(a)-C(b) | --- |
| C(z)-N(a)-C(b)-C(c) | --- |
| N(a)-C(b)-C(c)-C(x) | --- |
| C(b)-C(c)-C(x)-C(y) | --- |
| C(c)-C(x)-C(y)-C(z) | --- |
| C(pyridine)-C(ester)-O-C(ethyl) | --- |
Following a comprehensive investigation of scientific literature, it has been determined that there is a notable absence of specific published research on the biological activities and medicinal chemistry implications of the chemical compound This compound .
Extensive searches for data pertaining to the anticancer, enzyme inhibition, receptor binding, antiviral, and antimicrobial properties, as well as structure-activity relationships specifically for this compound, did not yield sufficient information to construct the detailed article as outlined. The available scientific data primarily focuses on broader classes of "nicotinate derivatives" or other related but structurally distinct compounds.
Given the strict requirement to focus solely on this compound and not introduce information outside this explicit scope, we are unable to generate the requested article. To do so would necessitate extrapolating from other molecules, which would not be scientifically accurate and would violate the provided instructions.
Should you wish to proceed with an article on the broader topic of "Nicotinate Derivatives" and their biological activities, please provide new instructions.
Investigations into Biological Activities and Medicinal Chemistry Implications
Structure-Activity Relationship (SAR) Studies for Biological Potency
Elucidation of Pharmacophoric Features and Key Interaction Points
Without experimental data on the biological targets of Ethyl 2,6-dimethylnicotinate, any discussion of its pharmacophoric features and key interaction points remains purely speculative. Pharmacophore modeling and the identification of interaction points are contingent on knowing how a molecule binds to a biological target, such as a protein or nucleic acid. As no such targets have been identified for this compound, no scientifically validated pharmacophore model can be constructed.
Mechanisms of Biological Action at the Molecular Level
The molecular mechanisms of action for any compound are determined through rigorous experimental investigation. This includes identifying the specific biochemical pathways it modulates and its direct molecular targets.
Molecular Target Identification and Validation in Biochemical Pathways
There is no published research identifying or validating any molecular targets for this compound within any biochemical pathway.
Detailed Molecular Interactions with Specific Biomolecules (e.g., Proteins, Nucleic Acids)
In the absence of identified molecular targets, there is no information available regarding the detailed molecular interactions of this compound with specific biomolecules.
Preclinical Research and Conceptual Therapeutic Potential
Preclinical research, which involves in vitro and in vivo studies to assess the safety and efficacy of a potential drug, has not been documented for this compound. Consequently, any discussion of its conceptual therapeutic potential would be unfounded.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules. nih.govresearchgate.net These calculations provide a theoretical framework to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Electronic Structure and HOMO-LUMO Analysis
The electronic properties of Ethyl 2,6-dimethylnicotinate can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. nih.govresearchgate.net DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311G(d,p), are employed to determine these energy values and predict the electronic absorption spectra using Time-Dependent DFT (TD-DFT). materialsciencejournal.orgdntb.gov.ua These computational approaches allow for the examination of various molecular parameters, including dipole moment and global chemical reactivity descriptors. nih.gov
| Parameter | Significance | Computational Method |
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap | Chemical reactivity and stability | DFT (e.g., B3LYP/6-311G(d,p)) |
| Electronic Absorption Spectra | Optical properties | TD-DFT |
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand's energy is minimized, and computational tools are used to explore various binding poses within the active site of the protein. nih.gov The most favorable binding modes are then identified based on scoring functions that estimate the binding affinity. nih.gov
Analysis of Ligand-Target Interactions and Binding Energetics
Once a plausible binding pose is identified through molecular docking, a detailed analysis of the interactions between the ligand and the target's amino acid residues is performed. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The binding energetics, often expressed as a binding affinity or docking score (e.g., in kcal/mol), provide a quantitative measure of the stability of the ligand-target complex. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, docking studies can reveal key hydrogen bond interactions between a ligand and specific amino acid residues like Arg221 and Ser216 in an enzyme's catalytic site. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-target complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the fluctuations and conformational changes of the complex in a simulated physiological environment. nih.gov These simulations are crucial for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. nih.gov The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to highlight different types of intermolecular contacts. researchgate.net
| Interaction Type | Typical Contribution |
| H···H | ~30-50% |
| O···H/H···O | ~15-25% |
| C···H/H···C | ~10-20% |
| Cl···H/H···Cl | ~5-15% |
| N···H/H···N | ~5-15% |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in drug discovery. nih.govsrce.hr These computational models can predict a range of pharmacokinetic parameters before a compound is even synthesized, saving time and resources. nih.gov
Web-based tools and specialized software can predict properties such as:
Intestinal Absorption: Models like Caco-2 permeability prediction assess a compound's ability to be absorbed from the gut. ugm.ac.idresearchgate.net
Distribution: Predictions include the volume of distribution (VDss), plasma protein binding, and the ability to cross the blood-brain barrier (BBB). ugm.ac.idmdpi.com
Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. mdpi.com
Advanced Applications in Organic Synthesis and Materials Science
Potential in the Development of New Functional Materials (Conceptual Framework)
Conceptually, the structure of ethyl 2,6-dimethylnicotinate suggests its potential as a monomer or a modifying agent in the creation of functional polymers and materials. The pyridine (B92270) nitrogen atom can be used for coordination with metal ions, suggesting applications in catalysis or as a component in metal-organic frameworks (MOFs). The ester group could be hydrolyzed to a carboxylic acid, providing a point for polymerization or for grafting onto surfaces to modify their properties.
While these applications are theoretically plausible, the current body of scientific literature does not provide specific instances of this compound being utilized in the development of new functional materials. The exploration of its potential in this area remains a prospective field for future research and development.
Environmental Fate and Transformation Research Methodologies
Methodologies for Assessing Environmental Partitioning and Distribution
Assessing how a chemical partitions in the environment is fundamental to predicting its movement and where it is likely to accumulate. This involves a combination of laboratory measurements and predictive modeling to understand its distribution between soil/sediment, water, and air. For Ethyl 2,6-dimethylnicotinate, key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) would be determined experimentally. These values serve as inputs for environmental fate models which predict the compound's distribution.
For instance, studies on the partitioning of other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, which share structural similarities, have utilized coarse-grained molecular dynamics simulations to understand their interaction with lipid domains. These computational methods can predict how the compound might behave in biological membranes, a key aspect of environmental partitioning into biota.
The environmental persistence of this compound is determined by its susceptibility to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. Research methodologies to elucidate these pathways are crucial for a comprehensive environmental risk assessment.
Hydrolysis: As an ester, a primary degradation pathway for this compound in water and moist soil would be hydrolysis. This reaction would cleave the ester bond, yielding ethanol (B145695) and 2,6-dimethylnicotinic acid. Kinetic studies of the alkaline hydrolysis of the closely related Ethyl nicotinate (B505614) have been performed, demonstrating that the rate is dependent on factors like temperature and solvent composition. researchgate.net Similar experimental setups would be used to determine the hydrolysis rate constants (acidic, basic, and neutral) for this compound under various environmental conditions (pH, temperature), as outlined in critical reviews of organic compound hydrolysis. nist.gov
Biodegradation: Microbial degradation is a major route for the breakdown of many organic pollutants. For pyridine (B92270) derivatives, this process is well-documented. nih.gov The complete degradation pathway for nicotinic acid, a structural analogue, has been elucidated in the fungus Aspergillus nidulans. nih.gov This pathway involves initial hydroxylation of the pyridine ring, followed by further oxidation, ring cleavage, and eventual entry into central metabolism. nih.gov Research on this compound would involve incubating the compound with soil or water microbial consortia and using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify intermediate metabolites. This would reveal if a similar pathway of hydroxylation and ring opening occurs after the initial hydrolysis of the ester group.
Photodegradation: In the atmosphere or the upper layers of water bodies, photolysis by sunlight can be a significant degradation route. Studies on the photodegradation of pyridine show it can be broken down by UV radiation, with products including succinic acid. nih.gov The efficiency of this process is often influenced by pH and the presence of other substances like humic acids. nih.govnih.gov Methodologies to assess the photodegradation of this compound would involve exposing aqueous solutions of the compound to simulated sunlight and monitoring its decay and the formation of photoproducts over time.
A summary of potential degradation reactions is presented in Table 1.
Table 1: Potential Degradation Pathways and Metabolites of this compound| Degradation Process | Environmental Compartment | Probable Reaction | Key Metabolites |
|---|---|---|---|
| Hydrolysis | Water, Soil | Cleavage of the ester linkage | 2,6-dimethylnicotinic acid, Ethanol |
| Biodegradation | Soil, Water | Hydroxylation of the pyridine ring, followed by ring cleavage | Hydroxylated derivatives, Aliphatic acids (e.g., succinic acid derivatives) |
| Photodegradation | Air, Surface Water | UV-induced molecular transformation | Various oxidation products, smaller organic acids |
Persistence is quantified by a compound's half-life (t½) in a specific environmental compartment. Experimental approaches to determine the half-life of this compound would involve laboratory-based simulation tests.
Soil Half-Life: Standardized test guidelines (e.g., from the OECD) are followed where soil samples are treated with the chemical and incubated under controlled aerobic or anaerobic conditions. Samples are taken at regular intervals and analyzed for the concentration of the parent compound, allowing for the calculation of its rate of disappearance and half-life.
Aquatic Half-Life: Similar experiments are conducted in water, often including sediment, to simulate a natural aquatic environment. These studies would account for degradation via hydrolysis, photolysis, and biodegradation. The persistence of related pyridine carboxylic acid herbicides in soil and compost highlights that such compounds can have long half-lives under certain conditions, making these studies essential. vt.eduvt.edu
Modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can also provide initial estimates of persistence based on the chemical's structure. These models are trained on large datasets of known chemicals and can predict properties like biodegradability or half-life.
Factors that would be investigated for their influence on the half-life of this compound are listed in Table 2.
Table 2: Factors Influencing the Environmental Half-Life of Pyridine Derivatives| Factor | Influence on Persistence |
|---|---|
| pH | Affects hydrolysis rates (acid/base catalysis) and photodegradation kinetics. |
| Temperature | Generally, higher temperatures increase the rates of both chemical and biological degradation. |
| Microbial Activity | Higher microbial populations and diversity in soil/water can lead to faster biodegradation. |
| Sunlight Intensity | Direct correlation with the rate of photodegradation in surface waters and the atmosphere. |
| Organic Matter Content | Can affect bioavailability through sorption, potentially slowing degradation. |
Techniques for Bioaccumulation Potential Assessment (e.g., Bioconcentration Factors)
Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for this compound to bioaccumulate would be assessed using several techniques.
The Bioconcentration Factor (BCF) is a key parameter, defined as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. It is typically measured in laboratory studies using fish, following standardized OECD guidelines. The study on the bioaccumulation of nicotine (B1678760) in the crustacean Daphnia magna is an example of such an assessment, which also revealed biotransformation into the metabolite cotinine. mdpi.com
The octanol-water partition coefficient (Log Kow) is an indicator of a chemical's hydrophobicity and is often used as a screening tool for bioaccumulation potential. A high Log Kow suggests a greater tendency to partition into fatty tissues. This value can be measured experimentally or estimated using computational models.
QSAR models are also widely used to predict the BCF of a chemical based on its molecular structure and physicochemical properties. nih.gov These models provide a rapid and cost-effective way to screen chemicals for their bioaccumulation potential before conducting more resource-intensive laboratory tests.
Table 3 summarizes the primary methods for assessing bioaccumulation potential.
Table 3: Methodologies for Bioaccumulation Potential Assessment| Method | Description | Key Parameter |
|---|---|---|
| Laboratory Bioconcentration Study | Exposing aquatic organisms (e.g., fish) to the chemical in water and measuring its concentration in tissues over time. | Bioconcentration Factor (BCF) |
| Octanol-Water Partitioning | Measuring the equilibrium distribution of the chemical between octanol (B41247) (a surrogate for fat) and water. | Log Kow |
| QSAR Modeling | Using computational models to predict bioaccumulation based on chemical structure. | Predicted BCF or Log Kow |
Methodologies for Studying Environmental Impact and Conceptual Remediation Strategies for Chemical Compounds
Studying the environmental impact involves ecotoxicological testing to determine the concentrations at which a chemical may harm different organisms. For this compound, this would involve acute and chronic toxicity tests on a range of aquatic and terrestrial organisms, such as algae, invertebrates (like Daphnia), and fish.
Should contamination occur, several conceptual remediation strategies could be employed, leveraging the chemical's properties and known degradation pathways for related compounds.
Bioremediation: This strategy utilizes microorganisms to break down contaminants. Given that bacteria and fungi can degrade pyridine and nicotinic acid, enhancing the conditions for these microbes in contaminated soil or water (a process called biostimulation) or introducing specialized microbes (bioaugmentation) could be effective. nih.govmdpi.com
Phytoremediation: Certain plants can take up, transform, or degrade organic contaminants. Research could identify plant species capable of metabolizing this compound or its primary degradation product, 2,6-dimethylnicotinic acid.
Advanced Oxidation Processes (AOPs): These technologies use highly reactive species, such as hydroxyl radicals, to destroy organic pollutants. Techniques like photocatalysis (e.g., using TiO₂ or ZnO catalysts) and Fenton oxidation have proven effective for degrading persistent organic compounds, including pyridine. nih.govelifesciences.org
Adsorption: For water treatment, passing contaminated water through activated carbon can effectively remove dissolved organic compounds through physical adsorption.
Table 4 outlines these conceptual remediation strategies.
Table 4: Conceptual Remediation Strategies for Pyridine Derivative Contamination| Strategy | Principle | Applicability |
|---|---|---|
| Bioremediation | Use of microorganisms to mineralize the contaminant. | Soil, Groundwater |
| Phytoremediation | Use of plants to degrade or contain the contaminant. | Soil, Shallow Water |
| Advanced Oxidation Processes | Chemical oxidation to destroy the contaminant. | Water, Wastewater |
| Adsorption | Physical binding of the contaminant to a sorbent material. | Water, Wastewater |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and efficient chemical synthesis is a cornerstone of modern chemistry. For Ethyl 2,6-dimethylnicotinate, future research should prioritize the development of novel synthetic routes that are not only economically viable but also environmentally benign.
Current synthetic approaches often rely on traditional condensation reactions which may involve harsh conditions or the use of hazardous reagents. Future methodologies could explore:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers a highly specific and sustainable alternative to conventional chemical methods. Research in this area would involve screening for suitable enzymes, such as nitrilases or esterases, and optimizing reaction conditions for high yield and purity.
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, increase yields, and minimize by-product formation. A systematic investigation into the application of microwave irradiation for the key steps in the synthesis of this compound could lead to more efficient processes.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and sustainable production.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. | Enzyme screening, optimization of biocatalytic processes. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reaction profiles. | Development of microwave-assisted protocols for key synthetic steps. |
| Flow Chemistry | Precise process control, enhanced safety, scalability. | Design and optimization of a continuous flow synthesis process. |
Integration of High-Throughput Screening and Advanced Biological Assays
To uncover the potential bioactivity of this compound, a systematic and comprehensive screening strategy is essential. High-throughput screening (HTS) allows for the rapid testing of the compound against a vast array of biological targets.
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Utilizing HTS to evaluate this compound against diverse panels of targets, including enzymes, receptors, and whole-cell models. This could reveal unexpected therapeutic potential in areas such as infectious diseases, inflammation, or metabolic disorders.
Phenotypic Screening: Employing cell-based assays to observe the effect of the compound on cellular phenotypes. This approach can identify bioactive compounds without prior knowledge of their specific molecular targets.
Mechanism of Action Studies: For any identified "hits" from screening, subsequent detailed biological assays will be crucial to elucidate the mechanism of action. This includes target identification and validation studies.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These powerful computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound with enhanced properties.
Key research avenues include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of novel derivatives based on their chemical structure. This can guide the synthesis of more potent and selective compounds.
De Novo Design: Using generative AI models to design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Predictive Toxicology: Employing ML models to predict the potential toxicity of new derivatives, allowing for the early deselection of compounds with unfavorable safety profiles.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity from chemical structure. | Guide the synthesis of more potent and selective compounds. |
| De Novo Design | Generate novel molecules with desired properties. | Accelerate the discovery of new lead compounds. |
| Predictive Toxicology | Forecast potential toxicity of new derivatives. | Improve the safety profile of drug candidates. |
Exploration of New Application Domains beyond Traditional Medicinal Chemistry
While the primary focus for many pyridine (B92270) derivatives is in medicinal chemistry, the unique electronic and structural features of this compound may lend themselves to a variety of other applications.
Future research could explore its potential in:
Agrochemicals: Investigating its activity as a potential herbicide, insecticide, or fungicide. The pyridine ring is a common motif in many successful agrochemicals.
Materials Science: Exploring its use as a building block for functional polymers, ligands for metal complexes with interesting catalytic or photophysical properties, or as a component in organic electronic materials.
Fragrance and Flavor Industry: Although less common for nicotinates, a systematic evaluation of its organoleptic properties could reveal potential applications in this sector.
Comprehensive Toxicological and Ecotoxicological Research Methodologies
A thorough understanding of the toxicological and ecotoxicological profile of this compound is paramount for any future application. A multi-pronged approach to safety assessment is required.
This should include:
In Vitro and In Vivo Toxicology: Conducting a battery of standardized tests to assess acute and chronic toxicity, genotoxicity, and reproductive toxicity.
Ecotoxicological Studies: Evaluating the potential impact of the compound on various environmental compartments and non-target organisms. This includes studies on its biodegradability, bioaccumulation potential, and toxicity to aquatic life.
Metabolic Profiling: Identifying the metabolic pathways of this compound in relevant biological systems to understand its fate in the body and the environment.
A comprehensive evaluation of these future research directions will be instrumental in determining the true scientific and commercial value of this compound. By embracing innovative technologies and a commitment to sustainable practices, the scientific community can unlock the full potential of this intriguing chemical entity.
Q & A
Q. What are the established synthetic routes for Ethyl 2,6-dimethylnicotinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification or nucleophilic substitution. Key steps include:
- Condensation reactions : Using nicotinic acid derivatives with ethyl alcohol under acidic catalysis (e.g., H₂SO₄).
- Methylation : Introducing methyl groups at the 2- and 6-positions via alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃).
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios. Purity is validated using HPLC (>98%) and NMR spectroscopy .
Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 2.5–2.7 ppm (singlets for 2- and 6-methyl groups), and δ 8.0–8.5 ppm (pyridine ring protons).
- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 195.1, with fragmentation patterns confirming the ester and methyl substituents. Differentiation from analogs (e.g., ethyl nicotinate) relies on the absence of substituents at positions 3 and 5 .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies recommend:
- Temperature : Storage at –20°C in inert atmospheres (e.g., argon) to prevent ester hydrolysis or oxidation.
- Light Sensitivity : Amber glassware to avoid photodegradation.
- pH : Neutral to slightly acidic buffers (pH 5–7) to minimize ester cleavage. Degradation products (e.g., free nicotinic acid) are monitored via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., MTT vs. resazurin), or compound concentrations (IC₅₀ vs. EC₅₀).
- Data Validation : Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and verifying purity (>95% by HPLC).
- Statistical Analysis : Use of ANOVA or Bayesian models to account for outliers and replicate variability .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?
- Variable Selection : Systematic modification of substituents (e.g., halogenation at position 4) while keeping the ester and methyl groups constant.
- Control Groups : Include parent compound and known analogs (e.g., mthis compound) to isolate substituent effects.
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine potency trends.
- Blinding : Partial blinding of assay operators to reduce bias in data interpretation .
Q. How can researchers validate the pharmacological relevance of this compound in vivo?
- Animal Models : Rodent studies with pharmacokinetic profiling (e.g., bioavailability, half-life) and tissue distribution analysis via LC-MS/MS.
- Dose Optimization : Toxicity studies (LD₅₀) and therapeutic index calculations.
- Mechanistic Studies : Knockout models (e.g., CYP450 enzymes) to assess metabolic pathways and off-target effects .
Q. What green chemistry approaches can improve the sustainability of this compound synthesis?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalysis : Use immobilized enzymes (e.g., lipases) for esterification to reduce waste.
- Energy Efficiency : Microwave-assisted synthesis to shorten reaction times and lower energy consumption .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H), δ 2.55 (s, 6H) | Ethyl ester and methyl groups |
| IR (neat) | 1720 cm⁻¹ (C=O) | Ester functional group |
| MS (EI) | m/z 195.1 (M⁺) | Molecular ion confirmation |
Table 2. Stability Profile Under Different Conditions
| Condition | Degradation (%) at 30 Days | Major Degradation Product |
|---|---|---|
| 25°C, light | 15% | 2,6-Dimethylnicotinic acid |
| –20°C, dark | <2% | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
